molecular formula C21H15ClF4N4O3 B1662115 Régorafénib CAS No. 1019206-88-2

Régorafénib

Numéro de catalogue: B1662115
Numéro CAS: 1019206-88-2
Poids moléculaire: 482.8 g/mol
Clé InChI: FNHKPVJBJVTLMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le régorafénib est un inhibiteur oral multi-kinases développé par Bayer. Il cible les récepteurs tyrosine kinases angiogéniques, stromales et oncogéniques. Il est principalement utilisé dans le traitement du cancer colorectal métastatique, des tumeurs stromales gastro-intestinales avancées et du carcinome hépatocellulaire .

In Vivo

In vivo studies have been conducted in animal models of colorectal cancer, and have shown that regorafenib is effective in suppressing tumor growth and metastasis. In addition, regorafenib has been shown to have anti-angiogenic and anti-metastatic effects in animal models. In vivo studies have also demonstrated that regorafenib has a favorable safety profile, with no significant adverse effects reported.

In Vitro

In vitro studies have been conducted in cell cultures to evaluate the efficacy of regorafenib in the treatment of cancer. These studies have shown that regorafenib is effective in suppressing the growth and proliferation of cancer cells, and has been found to be more effective than other drugs in the same class. In addition, regorafenib has been found to have anti-angiogenic and anti-metastatic effects in vitro.

Activité Biologique

Regorafenib has been found to be effective in suppressing the growth and proliferation of cancer cells, and has been found to be more effective than other drugs in the same class. In addition, regorafenib has been found to have anti-angiogenic and anti-metastatic effects in vitro.
Biochemical and Physiological Effects
Regorafenib has been found to inhibit the activity of several key kinases involved in the regulation of cell proliferation, angiogenesis, and apoptosis. Specifically, regorafenib inhibits the activity of VEGFR1, VEGFR2, and PDGFR-β, as well as other kinases involved in the regulation of cell survival and proliferation. In addition, regorafenib has been found to inhibit the expression of several pro-angiogenic factors, such as VEGF, HIF-1α, and VEGFR2.

Avantages Et Limitations Des Expériences En Laboratoire

Regorafenib has several advantages as a research tool. It has a favorable safety profile, with no significant adverse effects reported in animal models. In addition, regorafenib is effective in suppressing the growth and proliferation of cancer cells, and has been found to be more effective than other drugs in the same class. However, there are some limitations to using regorafenib in laboratory experiments. For example, regorafenib is a small molecule, which can make it difficult to accurately measure its concentration in complex biological systems.

Orientations Futures

Regorafenib has demonstrated promising results in the treatment of metastatic colorectal cancer and other advanced solid tumors. However, further research is needed to fully understand the drug’s mechanism of action and to develop more effective formulations. Future research should focus on the development of novel regorafenib derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the development of combination therapies that combine regorafenib with other drugs or treatments. Additionally, further research should focus on the development of regorafenib formulations that are more suitable for long-term use, and on the development of regorafenib-based treatments for other types of cancer. Finally, further research is needed to explore the potential of regorafenib as a preventive treatment for cancer.

Safety and Hazards

Regorafenib has been associated with several safety concerns. The most common treatment-related adverse events include hand-foot skin reaction, fatigue, diarrhea, and hypertension . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Des Réactions Chimiques

Types de réactions : Le régorafénib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants : Les réactifs couramment utilisés dans la synthèse du this compound comprennent l'acétate de méthyle isobutyryle, la diméthylaminopyridine et le diméthylformamide. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les intermédiaires clés et le composé final de this compound. La formation de cocristaux avec des acides dicarboxyliques se traduit également par une meilleure solubilité et stabilité du médicament .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est largement utilisé dans la recherche et le traitement du cancer en raison de sa capacité à inhiber plusieurs kinases impliquées dans la croissance tumorale et l'angiogenèse . Des essais cliniques ont démontré son efficacité pour améliorer la survie sans progression et la survie globale chez les patients atteints d'un cancer colorectal métastatique, de tumeurs stromales gastro-intestinales et de carcinome hépatocellulaire .

Mécanisme d'action

Le this compound exerce ses effets en inhibant plusieurs kinases membranaires et intracellulaires impliquées dans les fonctions cellulaires normales et les processus pathologiques tels que l'oncogenèse, l'angiogenèse tumorale et le maintien du microenvironnement tumoral . Il cible des kinases telles que RET, VEGFR1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5, et Abl . Cette inhibition perturbe la croissance, la progression et la métastase tumorales .

Comparaison Avec Des Composés Similaires

Le régorafénib est similaire à d'autres inhibiteurs multi-kinases tels que le sorafénib, le nivolumab et l'oxaliplatine. Le this compound est unique en raison de ses propriétés anti-angiogéniques plus larges et de ses activités antinéoplasiques plus prometteuses . Le sorafénib, par exemple, est structurellement lié au this compound, mais diffère par l'ajout d'un atome de fluor, ce qui donne des profils biochimiques distincts .

Liste des composés similaires :
  • Sorafénib
  • Nivolumab
  • Oxaliplatine

Les propriétés uniques du this compound et son large spectre d'inhibition des kinases en font un composé précieux dans le traitement et la recherche du cancer.

Propriétés

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226441
Record name Regorafenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Regorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma.
Record name Regorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

755037-03-7, 1019206-88-2
Record name Regorafenib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755037-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Regorafenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Regorafenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Regorafenib hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGORAFENIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction flask with stirrer was charged with 20.0 g of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide and 180 g of tetrahydrofuran as solvent. A solution of 18.7 g of 4-chloro-3-trifluoromethyl-phenylisocyanate and 21.1 g of toluene was added dropwise within approximately 90 minutes at room temperature. The resulting solution was stirred for 3 hours to complete the reaction. After then 30 g of tetrahydrofuran and 7.8 g of methanol were added to the reaction mixture. Following 9.0 g of acetyl chloride were added dropwise within 15 minutes to the reaction mixture. After additional stirring for approximately 2 hours the suspension was filtered and the solid was washed with tetrahydofuran (18.2 g) and acetone (136.4 g). The solid was added to a mixture of acetone (268.6 g), water (55.8 g) and an aqueous sodium hydroxide solution (8.2 g, 45% w/w) at 40° C. The mixture was stirred for additional 30 minutes. Then the crystallization was initiated by seeding with crystals of 4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate. After cooling to 20° C. 31.6 g of water were added. The suspension was cooled down to approx. 3° C. and stirred for 30 minutes. The product was filtered off, washed with a cold mixture of acetone (106 g) and water (44 g) and dried under reduced pressure (30° C., 80 mbar). In this way 31.8 g (83% of theory) of 4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate were obtained as white crystals.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
180 g
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
solvent
Reaction Step Four
Name
4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Regorafenib
Reactant of Route 4
Reactant of Route 4
Regorafenib
Reactant of Route 5
Reactant of Route 5
Regorafenib
Reactant of Route 6
Reactant of Route 6
Regorafenib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.